 3-(アミノメチル)-2-ピリジニルアミノ]-1-エタノール CAS No. 1178351-00-2"
>
3-(アミノメチル)-2-ピリジニルアミノ]-1-エタノール CAS No. 1178351-00-2"
>
2-[3-(アミノメチル)-2-ピリジニルアミノ]-1-エタノール
概要
説明
The compound “2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol” is also known as 2-Picolylamine . It is a colorless liquid and is a common bidentate ligand and a precursor to more complex multidentate ligands .
Synthesis Analysis
2-Picolylamine can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The synthesis involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The empirical formula of 2-Picolylamine is C6H8N2 . The molecular weight is 108.14 . The SMILES string representation of the molecule is NCc1ccccn1 .Chemical Reactions Analysis
2-Picolylamine can be used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates . It can also act as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .Physical And Chemical Properties Analysis
2-Picolylamine is a liquid with a density of 1.05 g/mL at 25 °C . The refractive index n20/D is 1.544 (lit.) . The boiling point is 82-85 °C/12 mmHg (lit.) .科学的研究の応用
医薬品化学: ピペリジン誘導体の合成
ピペリジン誘導体は、医薬品設計において極めて重要であり、多くの医薬品に存在しています。本化合物は、置換ピペリジンやピペリジノンなどの様々なピペリジン誘導体の合成における前駆体として役立ちます。 これらの誘導体は、潜在的な治療用途を持つ新規医薬品の開発に不可欠です .
バイオテクノロジー: 酵素阻害研究
バイオテクノロジー研究において、本化合物は酵素と基質の相互作用を研究するために使用できます。 その構造により、特定の酵素の阻害剤として作用し、酵素機構への洞察を提供し、酵素ベースのアッセイの開発を支援します .
材料科学: 先端材料合成
本化合物の官能基は、先端材料の合成に適しています。 例えば、特定の特性を持つポリマーを作成したり、正確な分子構造を必要とする電子材料の構成要素として使用できます .
環境科学: 分析方法開発
環境科学において、本化合物は環境汚染物質を検出するための新しい分析方法を開発するために使用できます。 その反応性と金属との錯体を形成する能力は、重金属やその他の汚染物質に対する高感度アッセイの作成に特に役立ちます .
分析化学: クロマトグラフィーと分光法
本化合物のユニークな構造は、分析化学におけるクロマトグラフィーと分光法に利用できます。 これは、機器の較正や複雑な混合物の分析のための新しい方法を開発するための標準物質または試薬として役立ちます .
薬理学: 創薬と開発
薬理学において、本化合物が様々な生物学的標的に作用する能力は、創薬プロセスで活用できます。 これは、特に中枢神経系疾患や癌治療の分野で、潜在的な薬物候補の合成に使用できます .
Safety and Hazards
作用機序
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, which is similar to the structure of the compound , are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have an influence on biological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
生化学分析
Biochemical Properties
2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases . These interactions often involve the formation of hydrogen bonds and electrostatic interactions, which facilitate the compound’s role in catalyzing biochemical reactions.
Cellular Effects
2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules like kinases and phosphatases, leading to altered cellular responses. Additionally, it can influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disrupted metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.
Metabolic Pathways
2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . For example, it may be metabolized by oxidoreductases, leading to the formation of intermediate metabolites. These metabolites can further participate in other biochemical reactions, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall efficacy and impact on cellular processes.
Subcellular Localization
2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it interacts with biomolecules within these subcellular regions. For instance, its presence in the mitochondria may influence cellular energy production and metabolic processes.
特性
IUPAC Name |
2-[[3-(aminomethyl)pyridin-2-yl]-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12(5-6-13)9-8(7-10)3-2-4-11-9/h2-4,13H,5-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOMXXBWJRCFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



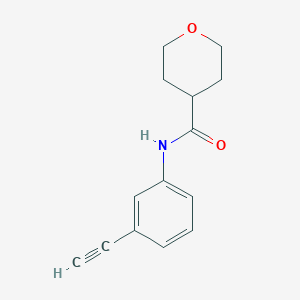
![tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1394931.png)
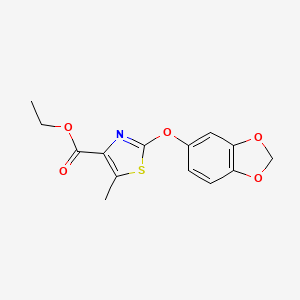

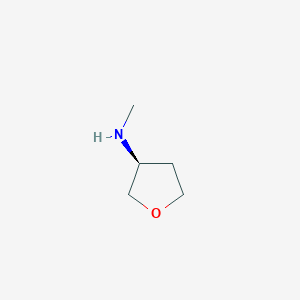
![N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394935.png)
![1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol](/img/structure/B1394937.png)



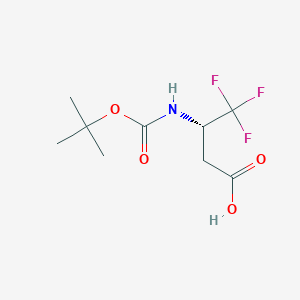
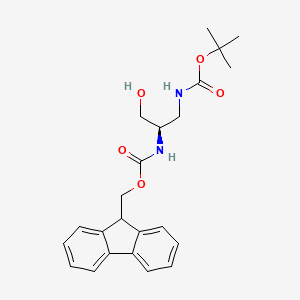
![5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394950.png)
